molecular formula C16H24N2O2 B1373219 tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate CAS No. 1333676-96-2

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate

Cat. No.: B1373219
CAS No.: 1333676-96-2
M. Wt: 276.37 g/mol
InChI Key: XHBPJMUXDVUTRW-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a benzylamine scaffold. The phenyl ring is substituted at the 4-position with a cyclopropylamino group and at the 3-position with a methyl group. This structural motif is significant in medicinal chemistry, as carbamates are widely used as protective groups for amines and as pharmacophores in drug discovery. The cyclopropylamino group may enhance metabolic stability and influence receptor binding, while the methyl substituent contributes to steric effects and lipophilicity .

Properties

IUPAC Name

tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPJMUXDVUTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Step 1 : Preparation of the substituted aniline intermediate, specifically 4-(cyclopropylamino)-3-methylbenzylamine or a related derivative.
  • Step 2 : Carbamate formation by reaction of the amine intermediate with a tert-butyl carbamate source under controlled conditions.

This approach ensures selective protection of the amine functionality to yield the target tert-butyl carbamate derivative.

Detailed Reaction Conditions

Step Reactants & Reagents Conditions Notes
1 Substituted aniline (4-(cyclopropylamino)-3-methylphenyl)methylamine Prepared via amination or reductive amination Starting material for carbamate formation
2 Intermediate amine + tert-butyl carbamate source (e.g., di-tert-butyl dicarbonate) Solvent: dichloromethane (DCM) or ethanol; Base: potassium carbonate (K2CO3) or similar Reaction temperature: 0 °C to room temp; Reaction time: 1–2 h; Controlled pH to avoid side reactions

The key step involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of the tert-butyl carbamate reagent, facilitated by a base such as potassium carbonate to neutralize generated acid and drive the reaction forward.

Solvent and Base Selection

  • Solvents : Dichloromethane and ethanol are preferred due to their ability to dissolve both reactants and facilitate carbamate formation.
  • Bases : Potassium carbonate is commonly used for its mild basicity and compatibility with carbamate chemistry, enhancing yield and purity.

Reaction Monitoring and Purification

  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with UV visualization to detect aromatic intermediates and products.
  • Purification : Flash column chromatography on silica gel is employed to isolate the pure carbamate product after reaction completion.

Research Findings and Data

Yield and Purity

  • Reported yields for similar carbamate syntheses under optimized conditions are typically high, often exceeding 90% after purification.
  • Purity is confirmed by spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for the tert-butyl group and aromatic protons.

Spectroscopic Data (Representative)

Spectroscopic Method Key Observations
^1H NMR Signals for tert-butyl protons (~1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm), cyclopropyl protons (0.5–1.5 ppm)
^13C NMR Signals for carbamate carbonyl (~155–160 ppm), tert-butyl carbons (~28 ppm), aromatic carbons (110–150 ppm)
Mass Spectrometry Molecular ion peak consistent with 276.37 g/mol molecular weight

These data confirm the structure and successful formation of the carbamate.

Summary Table of Preparation Method

Parameter Description
Starting Material 4-(cyclopropylamino)-3-methylphenyl)methylamine
Carbamate Source tert-butyl carbamate reagent (e.g., di-tert-butyl dicarbonate)
Base Potassium carbonate (K2CO3)
Solvent Dichloromethane or ethanol
Temperature 0 °C to room temperature
Reaction Time 1–2 hours
Monitoring Thin-layer chromatography (TLC)
Purification Flash column chromatography on silica gel
Typical Yield >90%
Characterization ^1H NMR, ^13C NMR, MS

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate group undergoes acidic or basic cleavage to release the free amine:

Deprotection MethodConditionsOutcomeSource
Acidic cleavageHCl (4 M) in dioxane, 25°C, 2hFree amine hydrochloride
Basic hydrolysisNaOH (1 M), MeOH, refluxAmine + CO₂ + tert-butanol

Key Data :

  • Acidic deprotection is favored for preserving stereochemistry .

  • Basic conditions risk side reactions with acid-sensitive functional groups .

Cyclopropane Ring Opening

The cyclopropylamino group participates in ring-opening reactions under electrophilic conditions:

ReactantConditionsProductYieldSource
HCl/H₂ORT, 12hLinear amine derivative72%
Oxidative agentsmCPBA, CH₂Cl₂Epoxide intermediateN/A

Note : Ring strain in cyclopropane enhances reactivity toward electrophiles .

Aromatic Substitution Reactions

The methyl-substituted phenyl ring undergoes electrophilic substitution:

Reaction TypeReagentsPosition SelectivitySource
NitrationHNO₃/H₂SO₄Para to methyl group
SulfonationH₂SO₄, SO₃Meta to cyclopropylamino

Experimental Insight :

  • Methyl groups direct electrophiles to para positions due to steric and electronic effects .

  • Electron-donating cyclopropylamino groups enhance meta substitution .

Cross-Coupling Reactions

The benzyl carbamate structure facilitates palladium-catalyzed couplings:

ReactionCatalystsSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids65%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides58%

Limitations :

  • Steric hindrance from the tert-butyl group reduces coupling efficiency .

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) reveals:

ConditionTemperature ThresholdDecomposition ProductsSource
Thermal decomposition220°CIsocyanate, CO₂, hydrocarbons
Oxidative stress150°C (air)Nitro derivatives, ketones

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is primarily known for its role in the synthesis of omisertinib (AZD9291), a targeted therapy for certain types of lung cancer. This compound exemplifies how structural modifications can lead to significant improvements in therapeutic efficacy against specific cancer types .

Drug Development

The unique structural characteristics of this compound make it an attractive candidate for further modifications leading to new drug entities. Its ability to act as a building block in the synthesis of other bioactive molecules positions it as a crucial component in the pharmaceutical industry .

Versatile Intermediate

The compound serves as an intermediate in various synthetic pathways. Its functional groups allow for diverse chemical reactions, facilitating the development of more complex molecules. Researchers have utilized it successfully in the synthesis of derivatives that possess enhanced biological activity .

Case Study: Synthesis of Omiseritinib

In recent studies, researchers have highlighted the synthesis pathway involving this compound as a critical step in developing omiseritinib. The compound's ability to modify biological activity through structural adjustments has been documented extensively, showcasing its potential in creating more effective anticancer agents .

Case Study: Development of New Derivatives

Another significant application involves the exploration of new derivatives based on this compound. Researchers have reported on various modifications leading to compounds with improved pharmacokinetic profiles and biological activities, demonstrating the versatility of this compound as a synthetic platform .

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Notable Functional Groups CAS Number Purity
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate (Target) Cyclopropylamino (4), Methyl (3) Not Provided Cyclopropylamino, tert-butyl carbamate Not Provided Not Given
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Amino (3), Methyl (5) Not Provided Primary amine, tert-butyl carbamate 1909319-84-1 ≥95%
tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate Methoxy (4), Trifluoromethyl (3) C₁₃H₁₆F₃NO₃ Methoxy, CF₃, tert-butyl carbamate 1803591-70-9 Not Given
tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate Chloro (4), Cyclopropyl-trifluoro-hydroxybutynyl (2) Not Provided Chloro, CF₃, cyclopropyl, hydroxy, alkyne 201218-08-8 Not Given

Biological Activity

Tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate, with the CAS Number 1333676-96-2, is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C16H24N2O2, and it has a molecular weight of approximately 276.38 g/mol. This compound features a tert-butyl group and a carbamate functional group attached to a phenyl ring that is further substituted with a cyclopropylamino moiety, which contributes to its unique properties and biological interactions .

The biological activity of this compound is primarily linked to its role as a synthetic intermediate in the development of biologically active compounds. Notably, it is involved in the synthesis of omisertinib (AZD9291), a drug used in targeting specific types of cancer . The compound's mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which modulate their activity and lead to diverse biological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit protective effects against cellular stressors. For instance, it has been observed to protect astrocytes from amyloid beta (Aβ) toxicity, which is significant in the context of neurodegenerative diseases such as Alzheimer's . The compound's ability to inhibit β-secretase and acetylcholinesterase activities suggests it may prevent amyloidogenesis and promote cell survival under stress conditions .

Case Studies and Research Findings

  • Protective Effects Against Aβ Toxicity :
    • In studies involving astrocyte cells exposed to Aβ 1-42, this compound showed improved cell viability compared to untreated controls. This suggests that it may mitigate the cytotoxic effects associated with Alzheimer's pathology .
  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit β-secretase with an IC50 value of approximately 15.4 nM, indicating potent activity as an enzyme inhibitor relevant for Alzheimer’s treatment strategies .
  • Comparative Analysis :
    • When compared to similar compounds lacking the cyclopropyl group, this compound demonstrates enhanced binding affinity and specificity towards its targets due to its unique structural features .

Data Table: Biological Activity Summary

Activity Observation Reference
Cell Viability in Aβ ExposureIncreased viability (62.98% vs 43.78%)
β-Secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK i = 0.17 μM
Protective EffectReduced TNF-α levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate, and how are coupling reagents optimized?

  • Answer : The compound can be synthesized via condensation of tert-butyl carbamate derivatives with substituted carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group. These reagents minimize racemization and improve yield . Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate-to-reagent) and reaction time (typically 12–24 hours under inert atmospheres) .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and carbamate integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ at 333.18 g/mol) .
  • HPLC/GC-MS : Assess purity (>95%) and detect impurities from side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of carbamate derivatives?

  • Answer :

  • X-ray Crystallography : Resolves ambiguous NMR signals by confirming spatial arrangements (e.g., hydrogen-bonding networks between carbamate N–H and carbonyl groups) .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton environments, such as cyclopropyl vs. aromatic protons .
  • Computational Modeling : DFT calculations predict 13C^{13}C chemical shifts to validate experimental data .

Q. What methodologies optimize reaction yields for tert-butyl carbamates under varying conditions?

  • Answer :

  • Design of Experiments (DoE) : Statistically evaluates factors like temperature (e.g., 0°C vs. 25°C), solvent polarity (DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Flow Chemistry : Enhances reproducibility in multi-step syntheses by controlling residence time and reagent mixing .
  • In Situ Monitoring : IR spectroscopy tracks intermediate formation to adjust reaction parameters dynamically .

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this carbamate?

  • Answer :

  • Crystal Structure Analysis : The carbamate N–H forms bifurcated hydrogen bonds with adjacent carbonyl oxygens (e.g., N1–H1⋯O4 and N1–H1⋯O1 in ), creating R22_2^2(10) motifs that stabilize the lattice .
  • Thermogravimetric Analysis (TGA) : Correlates hydrogen-bond density with thermal stability (decomposition >200°C) .

Q. How should researchers validate pharmacological potential when observing discrepancies in biological activity data?

  • Answer :

  • Dose-Response Studies : Replicate assays (e.g., IC50_{50} for CDC25 phosphatase inhibition) across multiple cell lines to confirm activity trends .
  • Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent bioactivity .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. phenyl groups) to isolate pharmacophores responsible for observed effects .

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